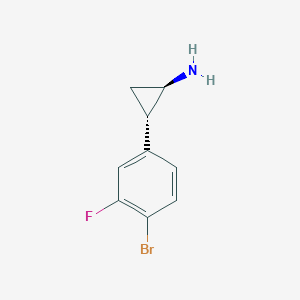

(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC17894501

Molecular Formula: C9H9BrFN

Molecular Weight: 230.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrFN |

|---|---|

| Molecular Weight | 230.08 g/mol |

| IUPAC Name | (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C9H9BrFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |

| Standard InChI Key | XEDSGSRYSSNECI-IMTBSYHQSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Br)F |

| Canonical SMILES | C1C(C1N)C2=CC(=C(C=C2)Br)F |

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name, (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine, explicitly defines its stereochemistry and substituent arrangement. The cyclopropane ring adopts a trans configuration, with the amine group at position 1 (R-configuration) and the 4-bromo-3-fluorophenyl group at position 2 (S-configuration). This stereochemical specificity is critical for its interactions in chiral environments, such as enzyme binding sites.

Molecular Descriptors

Key molecular identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.08 g/mol |

| InChI | InChI=1S/C9H9BrFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |

| Canonical SMILES | C1C(C1N)C2=CC(=C(C=C2)Br)F |

| PubChem CID | 91647569 |

The bromine and fluorine substituents at positions 4 and 3 of the phenyl ring introduce electronic effects that influence aromatic electrophilic substitution patterns . The cyclopropane ring’s inherent strain (~27 kcal/mol) contributes to its reactivity, particularly in ring-opening reactions or [2+1] cycloadditions.

Physicochemical Properties

While experimental data for (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine remain limited, properties can be inferred from related compounds. For example, the hydrochloride salt of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine (CHClFN) has a molecular weight of 187.64 g/mol, a boiling point of 216.5°C, and a density of 1.2 g/cm³ . These values highlight how halogen substitution impacts physical characteristics: bromine’s larger atomic radius and polarizability likely increase molecular weight and melting point compared to fluorine analogs.

Stability and Solubility

The amine group’s basicity (predicted pKa ~9–10) suggests moderate water solubility in protonated forms, while the hydrophobic phenyl and cyclopropane moieties enhance lipid solubility. Such amphiphilicity may facilitate membrane permeability in biological systems .

Synthetic Routes

Synthesis of (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine likely involves multi-step strategies to achieve stereocontrol:

-

Cyclopropanation: A [2+1] cycloaddition between a dihalogenated precursor (e.g., 4-bromo-3-fluorostyrene) and a diazo compound could form the cyclopropane core.

-

Amination: Introduction of the amine group via nucleophilic substitution or reductive amination, ensuring retention of stereochemistry.

-

Purification: Chiral resolution techniques (e.g., HPLC with chiral stationary phases) isolate the (1R,2S) enantiomer.

Comparative analysis with (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine synthesis reveals that bromination steps require careful optimization to avoid ring strain-induced side reactions .

Research Applications

Pharmaceutical Development

Halogenated cyclopropanamines are explored as bioisosteres for aromatic rings in drug design. The bromine atom’s electron-withdrawing effect and fluorine’s metabolic stability may enhance binding affinity to targets such as G protein-coupled receptors (GPCRs) or kinases . While direct studies on (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine are scarce, analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine show antitumor activity in preclinical models.

Material Science

The cyclopropane ring’s rigidity makes it a candidate for designing high-strength polymers. Functionalization via the amine group could enable crosslinking in epoxy resins or polyurethanes .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine | CHFN | 151.18 | Lower lipophilicity, simpler synthesis |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | CHFN | 169.17 | Enhanced metabolic stability |

| (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine | CHClN | 167.64 | Comparable reactivity to bromo analog |

The bromine substituent in (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine offers distinct advantages in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the phenyl ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume